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molecular formula C10H8ClN3 B7860713 2-(3-Chlorophenyl)pyrimidin-5-amine CAS No. 23788-75-2

2-(3-Chlorophenyl)pyrimidin-5-amine

Cat. No. B7860713
M. Wt: 205.64 g/mol
InChI Key: GJUQGOGKBANZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08785445B2

Procedure details

2-(3-Chlorophenyl)-5-nitropyrimidine (100 mg, 0.424 mmol) was diluted with THF (1 mL) followed by the addition of Zn dust (27.8 mg, 0.424 mmol) and sat NH4Cl (1 mL). After stirring for 3 hours, the reaction was diluted with ethyl acetate and 10% sodium carbonate. The layers were separated and the organic layer was dried over MgSO4, filtered and concentrated. The material was purified using a 0.5 mm preparative TLC plate eluting with 10% methanol/DCM to yield the desired compound (25 mg, 0.122 mmol, 28.6% yield).
Name
2-(3-Chlorophenyl)-5-nitropyrimidine
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
27.8 mg
Type
catalyst
Reaction Step Four
Yield
28.6%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[N:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][N:9]=2)[CH:5]=[CH:6][CH:7]=1.[NH4+].[Cl-]>C1COCC1.C(OCC)(=O)C.C(=O)([O-])[O-].[Na+].[Na+].[Zn]>[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[N:9]=[CH:10][C:11]([NH2:14])=[CH:12][N:13]=2)[CH:5]=[CH:6][CH:7]=1 |f:1.2,5.6.7|

Inputs

Step One
Name
2-(3-Chlorophenyl)-5-nitropyrimidine
Quantity
100 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1)C1=NC=C(C=N1)[N+](=O)[O-]
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
27.8 mg
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The material was purified
WASH
Type
WASH
Details
eluting with 10% methanol/DCM

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1=NC=C(C=N1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.122 mmol
AMOUNT: MASS 25 mg
YIELD: PERCENTYIELD 28.6%
YIELD: CALCULATEDPERCENTYIELD 28.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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